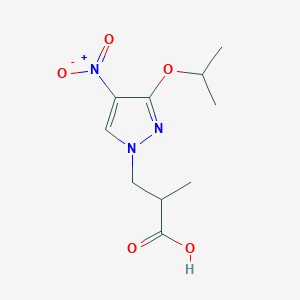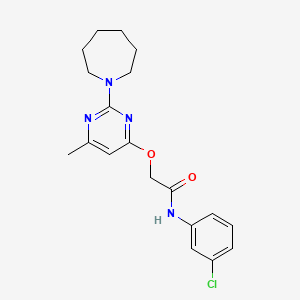
N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide” is a compound with the CAS Number: 55114-97-1 . It has a molecular weight of 223.07 . The IUPAC name for this compound is N-(5-bromo-1H-1lambda3,3,4-thiadiazol-2-yl)acetamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H5BrN3OS/c1-2(9)6-4-8-7-3(5)10-4/h10H,1H3,(H,6,8,9) . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Molecular Modeling in Anticancer Screening
A study focused on synthesizing a series of compounds related to N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide for anticancer screening. The research involved the heterocyclization of precursors to create new imidazothiadiazole analogs. These compounds were evaluated for cytotoxic activities against various cancer cell lines, with some showing potent effects against breast cancer. The study highlights the potential of these derivatives as candidates for developing novel anticancer drugs (Abu-Melha, 2021).
Novel Derivatives as Anticancer Agents
Another research aimed to synthesize new derivatives of N-(5-substituted-1,3,4-thiadiazol-2-yl)-acetamide to investigate their anticancer activities. These compounds were tested against MCF-7 and A549 tumor cell lines, with some displaying promising cytotoxic activity. This work contributes to the search for new anticancer agents with improved efficacy (Çevik et al., 2020).
Structural Analysis of Acetamide Derivatives
Research on the structural analysis of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides has provided insights into their molecular arrangement and interactions. This study is crucial for understanding the chemical behavior and reactivity of these compounds, which can be applied to the design of drugs with specific biological activities (Boechat et al., 2011).
Photosensitizing Properties for Photodynamic Therapy
A novel zinc phthalocyanine derivative substituted with an N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide group demonstrated high singlet oxygen quantum yield. This property is significant for photodynamic therapy applications in cancer treatment, showcasing the versatility of this compound derivatives in medical research (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Therapeutic Potential
A study on N-(5-Methyl-1,3-Thiazol-2-yl)-2-{[5-((Un)Substituted-Phenyl)1,3,4-Oxadiazol-2-yl]Sulfanyl}acetamides revealed their potential as therapeutic agents. These compounds were evaluated for enzyme inhibition, offering insights into their possible applications in treating diseases that involve specific enzyme targets (Abbasi et al., 2018).
Direcciones Futuras
Thiadiazole derivatives, including “N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide”, have shown significant therapeutic potential . They have been the subject of considerable interest for designing new antitumor agents . Therefore, future research may focus on exploring their potential in medical applications, particularly in cancer treatment.
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other thiadiazole derivatives, it might interact with its targets by forming hydrogen bonds or hydrophobic interactions .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and low skin permeation .
Propiedades
IUPAC Name |
N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODMOHWEZASFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2925909.png)

![4-(2,3-Dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]-3-[4-(trifluoromethyl)phenoxy]azetidin-2-one](/img/structure/B2925911.png)
![4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2925912.png)
![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2925914.png)
![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2925916.png)


![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2925920.png)